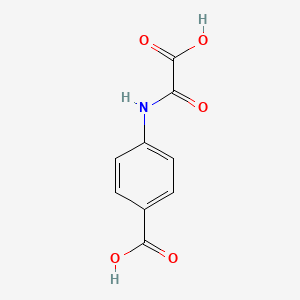

4-(Oxaloamino)benzoic acid

Descripción

4-(Oxaloamino)benzoic acid is a benzoic acid derivative functionalized at the para-position with an oxaloamino (-NH-C(O)-C(O)-OH) group. These compounds are typically synthesized via condensation reactions involving 4-aminobenzoic acid and acylating agents or heterocycle-forming reagents . The oxaloamino group introduces unique electronic and steric properties, influencing solubility, reactivity, and biological activity. Applications range from pharmaceutical intermediates (e.g., antimicrobial or insecticidal agents) to analytical standards .

Propiedades

Fórmula molecular |

C9H7NO5 |

|---|---|

Peso molecular |

209.16 g/mol |

Nombre IUPAC |

4-(oxaloamino)benzoic acid |

InChI |

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-5(2-4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) |

Clave InChI |

QHLBZSTXMLUZKR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)O |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-(Oxaloamino)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, synthesis, and bioactivity:

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., chloroazetidinone) enhance antibacterial activity by increasing electrophilicity . Aromatic substituents (e.g., phenylcarbamoyl) improve insecticidal potency due to hydrophobic interactions with target enzymes . Polar groups (e.g., oxalyl or carboxypropyl) enhance water solubility but may reduce membrane permeability .

Synthetic Flexibility: Schiff base intermediates (e.g., 4-benzylideneamino derivatives) are pivotal for constructing azetidinones and thiazolidinones . Isotopic labeling (e.g., deuterated methoxy groups) enables precise analytical quantification .

Spectral Signatures: IR: Carbonyl stretches (1650–1750 cm⁻¹) differentiate lactams, amides, and carboxylic acids . UV-Vis: Conjugated systems (e.g., benzylideneamino) exhibit strong absorbance in the 250–350 nm range .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Oxaloamino)benzoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of this compound derivatives typically involves coupling reactions between benzoic acid cores and functionalized side chains. For example, esterification or amidation reactions under acidic or basic conditions are common. In analogous compounds like 4-(OCTANOYLOXY)BENZOIC ACID, sulfuric acid is used as a catalyst for esterification, with reaction optimization focusing on temperature control (60–80°C) and solvent selection (e.g., toluene for azeotropic water removal) . Yield optimization may include:

- Catalyst screening : Transition-metal catalysts or enzyme-based systems for regioselective coupling.

- Reaction monitoring : TLC or HPLC to track intermediate formation.

- Purification : Recrystallization or column chromatography to isolate high-purity products.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Safety measures for benzoic acid derivatives are informed by GHS classifications. For example, 4-(2-Oxoacetyl)benzoic acid is classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory irritant (Category 3) . Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.

- Spill management : Avoid dry sweeping; use wet methods or HEPA vacuums to contain spills .

- Emergency procedures : Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

Structural characterization relies on multimodal spectroscopy:

- NMR : - and -NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.8–8.2 ppm for para-substituted benzoic acids) .

- FT-IR : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and 3300 cm (N-H stretch of amide groups) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns (e.g., [M+H] for CHFNOS at 298.02 m/z) .

Advanced: How can crystallographic software tools resolve the crystal structure of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) paired with software like SHELXL and SIR97 enables precise structure determination:

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data .

- Structure solution : Direct methods in SHELXS for phase estimation, followed by Fourier refinement in SHELXL to model atomic positions .

- Validation : Check R-factors (R < 5% for high-quality data) and geometry using ORTEP-3 for thermal ellipsoid visualization . For example, a recent study on CYP199A4 complexes achieved R = 0.18–0.21 using SHELX .

Advanced: What mechanistic strategies are used to evaluate the enzyme inhibitory activity of this compound analogs?

Methodological Answer:

Enzyme inhibition studies combine kinetic assays and computational modeling:

- Kinetic assays : Measure IC values via spectrophotometry (e.g., tyrosinase inhibition monitored at 475 nm with L-DOPA substrate) . Competitive vs. non-competitive inhibition is determined using Lineweaver-Burk plots.

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., sulfonamide analogs binding to carbonic anhydrase II) .

- Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., trifluoroethyl groups) to correlate electronic effects with inhibitory potency .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound bioactivity?

Methodological Answer:

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

- Enhanced sampling MD simulations : Use AMBER or GROMACS to explore free-energy landscapes and identify metastable states missed in static docking .

- Crystallographic validation : Compare predicted binding poses with experimental ligand-protein structures (e.g., CYP199A4-azole complexes resolved at 2.0–2.2 Å) .

- Experimental replication : Repeat assays under varied conditions (pH, temperature) to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.